molecular formula C13H29NO B8421726 N-methyl-N-(2-hydroxydodecyl) amine

N-methyl-N-(2-hydroxydodecyl) amine

Cat. No. B8421726
M. Wt: 215.38 g/mol
InChI Key: IIICFIKZRKKDCQ-UHFFFAOYSA-N
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Patent
US04189550

Procedure details

Two-thousand one-hundred and seventy grams of methylamine were introduced into 4550 ml of methanol at room temperature, whereupon there were dropped in 1288 grams of 1,2-epoxydodecane within 30 minutes at 20° C. with stirring and water cooling and the mixture was allowed to stand for 24 hours with occasional stirring. After drawing off the excess methanol the residue was rectified. There were obtained 1284 grams (85.3% of theory) of N-methyl-N-(2-hydroxydodecyl) amine having a boiling point at 0.4 mm Hg of 130° C. and a melting point of 67°-68° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4550 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1288 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].CO.O.[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:7]1>>[CH3:1][NH:2][CH2:7][CH:8]([OH:6])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
4550 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
1288 g
Type
reactant
Smiles
O1CC1CCCCCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CNCC(CCCCCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 1284 g
YIELD: PERCENTYIELD 85.3%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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